Technical Documentation Center

(2-Bromo-6-hydroxypyridin-4-YL)acetic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (2-Bromo-6-hydroxypyridin-4-YL)acetic acid

Core Science & Biosynthesis

Foundational

(2-Bromo-6-hydroxypyridin-4-YL)acetic acid molecular weight

An In-Depth Technical Guide to (2-Bromo-6-hydroxypyridin-4-YL)acetic acid: Properties, Synthesis, and Applications in Drug Discovery This guide provides a comprehensive technical overview of (2-Bromo-6-hydroxypyridin-4-Y...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to (2-Bromo-6-hydroxypyridin-4-YL)acetic acid: Properties, Synthesis, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of (2-Bromo-6-hydroxypyridin-4-YL)acetic acid, a substituted pyridinone derivative with significant potential in medicinal chemistry and drug development. Designed for researchers, scientists, and professionals in the field, this document delves into the molecule's physicochemical properties, plausible synthetic routes, and its prospective applications, grounded in the established roles of related heterocyclic compounds.

Introduction: The Prominence of the Pyridinone Scaffold

Substituted pyridines and their tautomeric forms, pyridinones, are recognized as "privileged scaffolds" in drug discovery. Their unique electronic properties, ability to participate in hydrogen bonding as both donors and acceptors, and their bioisosteric relationship to other functional groups make them versatile building blocks for developing novel therapeutics. The presence of multiple functional groups—a bromine atom, a hydroxyl group, and an acetic acid moiety—on the pyridine core of (2-Bromo-6-hydroxypyridin-4-YL)acetic acid suggests its potential utility as a versatile intermediate in the synthesis of complex molecular architectures targeting a wide range of biological pathways.

Molecular Profile and Physicochemical Properties

A precise determination of the molecular weight is fundamental for the characterization and application of any chemical compound. Based on its chemical structure, the molecular formula of (2-Bromo-6-hydroxypyridin-4-YL)acetic acid is C₇H₆BrNO₃.

The molecular weight is calculated as follows:

  • Carbon (C): 7 atoms × 12.011 g/mol = 84.077 g/mol

  • Hydrogen (H): 6 atoms × 1.008 g/mol = 6.048 g/mol

  • Bromine (Br): 1 atom × 79.904 g/mol = 79.904 g/mol

  • Nitrogen (N): 1 atom × 14.007 g/mol = 14.007 g/mol

  • Oxygen (O): 3 atoms × 15.999 g/mol = 47.997 g/mol

Total Molecular Weight = 232.033 g/mol

For comparative purposes, the table below summarizes the molecular properties of the target compound alongside closely related analogues.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Key Structural Differences
(2-Bromo-6-hydroxypyridin-4-YL)acetic acid C₇H₆BrNO₃232.033 (Calculated) Target Molecule
2-(2-Bromopyridin-4-yl)acetic acid[1][2]C₇H₆BrNO₂216.03Lacks the 6-hydroxyl group
2-Bromo-6-hydroxypyridine[3][4]C₅H₄BrNO174.00Lacks the 4-acetic acid group
2-(2-Bromo-6-hydroxyphenyl)acetic acid[5]C₈H₇BrO₃247.04Phenyl ring instead of pyridine

Synthetic Strategies for Substituted Pyridylacetic Acids

Illustrative Synthetic Protocol: A General Approach

This protocol is adapted from methodologies for the synthesis of substituted pyridylacetic acids and serves as a foundational template.[6][7][8]

Step 1: Synthesis of the Pyridine Core

The initial step would involve the construction of the 2-bromo-6-hydroxypyridine scaffold. This can be achieved through various heterocyclic chemistry techniques, potentially starting from a di-substituted pyridine.

Step 2: Introduction of the Acetic Acid Moiety

A common strategy for introducing an acetic acid side chain at the 4-position of a pyridine ring is through a three-component synthesis involving a pyridine-N-oxide, an activating agent, and a nucleophile like a Meldrum's acid derivative, followed by hydrolysis and decarboxylation.[6][7][8]

Experimental Protocol Example: Hydrolysis of an Ester Precursor

Assuming a precursor, ethyl (2-bromo-6-hydroxypyridin-4-yl)acetate, is synthesized, the final step would be hydrolysis to yield the carboxylic acid.

  • Dissolution: Dissolve the ester precursor (1.0 eq) in a mixture of tetrahydrofuran (THF) and methanol (MeOH).

  • Saponification: Add an aqueous solution of lithium hydroxide (LiOH) (3.0 eq) to the reaction mixture.

  • Reaction Monitoring: Stir the mixture at room temperature and monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, remove the organic solvents under reduced pressure.

  • Acidification: Dilute the aqueous residue with water and acidify to a pH of approximately 2-3 using a suitable acid (e.g., 2N HCl).

  • Isolation: The resulting precipitate, (2-Bromo-6-hydroxypyridin-4-YL)acetic acid, is collected by filtration, washed with cold water, and dried under vacuum.

G cluster_synthesis Synthetic Workflow cluster_analysis Characterization Start Starting Materials (e.g., Substituted Pyridine) Step1 Functional Group Interconversion (e.g., Bromination, Hydroxylation) Start->Step1 Step A Step2 Side Chain Introduction (e.g., Cross-Coupling or Three-Component Reaction) Step1->Step2 Step B Step3 Hydrolysis of Ester Precursor Step2->Step3 Step C Product (2-Bromo-6-hydroxypyridin-4-YL)acetic acid Step3->Product NMR NMR Spectroscopy (¹H, ¹³C) Product->NMR MS Mass Spectrometry (LC-MS, HRMS) Product->MS Purity Purity Analysis (HPLC) Product->Purity

Caption: A generalized workflow for the synthesis and characterization of (2-Bromo-6-hydroxypyridin-4-YL)acetic acid.

Applications in Research and Drug Development

The structural features of (2-Bromo-6-hydroxypyridin-4-YL)acetic acid make it a highly attractive scaffold for medicinal chemistry programs.

  • Versatile Chemical Handle: The bromine atom at the 2-position serves as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the introduction of diverse substituents to explore the chemical space around the pyridine core and optimize biological activity.

  • Hydrogen Bonding and Tautomerism: The 6-hydroxyl group can exist in tautomeric equilibrium with its corresponding pyridone form. This duality is crucial for establishing key hydrogen bonding interactions with biological targets, such as enzymes and receptors. Pyridones are known to act as bioisosteres for amides and phenols, offering advantages in terms of metabolic stability and pharmacokinetic properties.

  • Pharmacophoric Acetic Acid Moiety: The acetic acid side chain can mimic a carboxylic acid-containing amino acid or act as a key binding element to engage with positively charged residues in a protein's active site. It also provides a point for further chemical modification, such as esterification or amidation, to generate prodrugs or modulate solubility.

The combination of these features suggests that derivatives of (2-Bromo-6-hydroxypyridin-4-YL)acetic acid could be investigated for a wide range of therapeutic areas, including oncology, inflammation, and infectious diseases, where substituted pyridines have shown significant promise.

G cluster_applications Potential Applications in Drug Discovery Molecule (2-Bromo-6-hydroxypyridin-4-YL)acetic acid 2-Bromo 6-Hydroxyl (Pyridone) 4-Acetic Acid App1 Cross-Coupling Reactions (Suzuki, Sonogashira, etc.) Molecule:f0->App1 Enables Derivatization App2 Hydrogen Bond Donor/Acceptor (Target Binding) Molecule:f1->App2 Facilitates App3 Bioisosteric Replacement (Amide/Phenol Mimic) Molecule:f1->App3 Acts as App4 Interaction with Basic Residues (e.g., Lys, Arg) Molecule:f2->App4 Allows for App5 Prodrug Development Molecule:f2->App5 Site for

Caption: The relationship between the functional groups of the molecule and its potential applications in medicinal chemistry.

Conclusion

(2-Bromo-6-hydroxypyridin-4-YL)acetic acid, with a calculated molecular weight of 232.033 g/mol , represents a promising building block for the synthesis of novel, biologically active compounds. Its trifunctional nature provides a rich platform for chemical exploration and the development of new therapeutic agents. The insights provided in this guide, based on the established principles of medicinal chemistry and the known reactivity of related heterocyclic systems, offer a solid foundation for researchers and drug development professionals to harness the potential of this and similar molecular scaffolds.

References

  • Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids. The Journal of Organic Chemistry. Available at: [Link]

  • 2-(2-Bromopyridin-4-yl)acetic acid. PubChem. Available at: [Link]

  • PubChem. National Center for Biotechnology Information. Available at: [Link]

  • Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids. ChemRxiv. Available at: [Link]

  • Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids. ResearchGate. Available at: [Link]

  • Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids. ResearchGate. Available at: [Link]

  • Recently Adopted Synthetic Approaches to Pyridine and Analogs: A Review. ResearchGate. Available at: [Link]

  • 6-Bromo-2-hydroxypyridine. PubChem. Available at: [Link]

  • 2-Bromo-6-ethoxypyridine. PubChem. Available at: [Link]

  • 2-Bromo-4-hydroxypyridine. PubChem. Available at: [Link]

  • 2-Bromo-6-(6-bromo-2-pyridinyl)-4-methoxypyridine. PubChem. Available at: [Link]

Sources

Exploratory

Commercial Sourcing & Technical Profile: (2-Bromo-6-hydroxypyridin-4-yl)acetic acid

Executive Summary Compound: (2-Bromo-6-hydroxypyridin-4-yl)acetic acid CAS: 3047367-19-8 (Primary/Recent Assignment) Molecular Formula: C₇H₆BrNO₃ Molecular Weight: 232.03 g/mol This guide addresses the procurement, quali...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound: (2-Bromo-6-hydroxypyridin-4-yl)acetic acid CAS: 3047367-19-8 (Primary/Recent Assignment) Molecular Formula: C₇H₆BrNO₃ Molecular Weight: 232.03 g/mol

This guide addresses the procurement, quality assurance, and synthetic utility of (2-Bromo-6-hydroxypyridin-4-yl)acetic acid , a high-value heterocyclic building block. Unlike commodity pyridines, this compound represents a "privileged scaffold" in modern drug discovery, particularly for PROTAC® linker design and peptidomimetics . Its dual functionality—an aryl bromide for cross-coupling and a carboxylic acid for amide bond formation—combined with the hydrogen-bond donor/acceptor capability of the hydroxypyridine motif, makes it a critical node in fragment-based drug design (FBDD).

Market Status: Tier 3 (Specialty/Custom Synthesis). This compound is rarely held in bulk stock and is typically synthesized on-demand by specialized CROs.

Chemical Profile & Tautomeric Complexity

Structural Dynamics

Researchers must recognize that this compound exists in a tautomeric equilibrium between the 2-hydroxypyridine (A) and 2-pyridone (B) forms. In solution, the dominant species depends heavily on the solvent polarity.

  • Form A (Hydroxy): Favored in non-polar solvents; aromatic character is retained.

  • Form B (Pyridone): Favored in polar solvents (DMSO, water) and the solid state; critical for binding interactions in biological targets (e.g., HIF prolyl hydroxylase).

Implication for QC: Standard ¹H-NMR in DMSO-d₆ will likely show the amide-like NH proton (broad singlet, >11 ppm) rather than a phenolic OH, potentially confusing analysts unfamiliar with pyridone tautomerism.

Key Applications
  • PROTAC® Linker Synthesis: The carboxylic acid handle allows for rigid attachment to E3 ligase ligands (e.g., VHL or Cereblon binders), while the bromine serves as a vector for extending the linker chain via Suzuki-Miyaura or Buchwald-Hartwig couplings.

  • HIF-PHD Inhibitors: The 2-hydroxy-4-substituted pyridine core mimics 2-oxoglutarate, the co-substrate for Prolyl Hydroxylase Domain (PHD) enzymes, making this an essential scaffold for anemia therapeutics.

Supplier Landscape & Sourcing Strategy

Due to the high CAS number (3047367-19-8), this compound is a novel entity . Procurement requires a "Custom Synthesis" approach rather than a standard catalog purchase.

Tiered Supplier Analysis
Supplier TierRepresentative CompaniesAvailability StatusRecommended Use Case
Tier 1: Originators (CROs) Shanghai Haohong (Leyan) , BLD Pharm Lead Time: 2-4 Weeks Primary source. Likely hold the precursor (2,6-dibromopyridine) and synthesize on demand.
Tier 2: Global Distributors Ambeed , ChemScene , AOBChem Inquire Best for US/EU logistics. They will source from Tier 1 but handle import/customs.
Tier 3: Catalog Aggregators Fisher Scientific, Sigma-AldrichUnavailable / Backorder Not recommended for this specific CAS. Likely to list "Ask for Quote" with long lead times.
Sourcing Decision Workflow

The following diagram outlines the logic for validating a supplier for this rare scaffold.

SupplierValidation Start Need (2-Bromo-6-hydroxypyridin-4-yl)acetic acid CheckCatalog Check Tier 1 Catalogs (Leyan/BLD) Start->CheckCatalog StockStatus In Stock? CheckCatalog->StockStatus Order Direct Purchase (Request CoA first) StockStatus->Order Yes CustomSynth Initiate Custom Synthesis StockStatus->CustomSynth No PrecursorCheck Check Precursor: 2,6-Dibromopyridine-4-acetic acid CustomSynth->PrecursorCheck SynthesisRoute Define Route: Hydrolysis vs. De Novo PrecursorCheck->SynthesisRoute

Figure 1: Decision logic for sourcing rare pyridine building blocks.

Technical Specifications & Quality Assurance (QC)

When outsourcing this synthesis, you must enforce strict QC parameters. The primary impurity risk is the des-bromo analog (from over-reduction) or the dibromo precursor (incomplete hydrolysis).

Specification Sheet Standards
ParameterAcceptance CriteriaMethodRationale
Purity ≥ 97.0%HPLC (254 nm)Essential for library synthesis to prevent side-reactions.
Identity Conforms¹H-NMR (DMSO-d₆)Must confirm pyridone NH and absence of ethyl ester protons.
Halogen Content 98-102% TheoreticalElemental Analysis / MSConfirms Bromine integrity (avoiding debromination).
Water Content ≤ 1.0%Karl FischerCarboxylic acids are hygroscopic; affects stoichiometry.
Analytical Protocol: Validating the Structure

Protocol 1: ¹H-NMR Verification (DMSO-d₆, 400 MHz)

  • Solvent Choice: Use DMSO-d₆ to solubilize the polar carboxylic acid and observe the exchangeable protons.

  • Key Signals:

    • δ ~12.0-13.0 ppm (br s, 1H): Carboxylic acid -COOH.

    • δ ~11.5 ppm (br s, 1H): Pyridone -NH (or -OH tautomer).

    • δ ~6.5-7.0 ppm (s, 2H): Aromatic protons at C3 and C5. Note: The bromine at C2 and hydroxyl at C6 make these protons distinct but potentially overlapping depending on resolution.

    • δ ~3.6 ppm (s, 2H): Methylene protons (-CH₂-COOH).

  • Red Flag: If you see a triplet/quartet pattern at 1.2/4.1 ppm, the ethyl ester was not fully hydrolyzed. Reject the lot.

Synthesis Pathways (Context for Custom Orders)

Understanding the synthesis allows you to discuss technical feasibility with CROs. There are two primary routes.

Route A: The Hydrolysis Approach (Most Likely)

This route starts from the more available 2,6-dibromopyridine-4-acetic acid (or its ester).

  • Starting Material: Ethyl 2,6-dibromopyridin-4-yl acetate.

  • Reaction: Nucleophilic aromatic substitution (SₙAr) using t-BuOK / t-BuOH or NaOH to convert one bromide to a hydroxyl group.

  • Selectivity Challenge: Preventing the hydrolysis of both bromines.

  • Final Step: Acidic hydrolysis of the ester to the free acid.

Route B: The Citrazinic Acid Approach (De Novo)

Used if the dibromo precursor is unavailable.

  • Precursor: Citrazinic acid (2,6-dihydroxypyridine-4-carboxylic acid).

  • Step 1: Bromination (POBr₃) to 2,6-dibromo species.

  • Step 2: Homologation of the C4 carboxylic acid to acetic acid (Arndt-Eistert synthesis or reduction/cyanation). Note: This is chemically difficult and expensive.

SynthesisPath SM 2,6-Dibromopyridine-4-acetate (Commercial Precursor) Step1 Selective Hydrolysis (SnAr) Reagent: t-BuOK or NaOH SM->Step1 Intermed Intermediate: 2-Bromo-6-hydroxy ester Step1->Intermed Impurity Risk: Dihydroxy impurity (Over-hydrolysis) Step1->Impurity Side Rxn Step2 Ester Hydrolysis Reagent: LiOH/THF Intermed->Step2 Product Target: (2-Bromo-6-hydroxypyridin-4-yl)acetic acid Step2->Product

Figure 2: Likely synthetic route utilized by CROs. Monitoring the "Dihydroxy" impurity is critical.

References

  • ChemicalBook. 2-(2-Bromo-6-hydroxypyridin-4-yl)acetic acid Product Page (CAS 3047367-19-8). Retrieved from

  • Thermo Fisher Scientific. 2-Bromo-6-(hydroxymethyl)pyridine (Related Precursor Data). Retrieved from

  • National Institutes of Health (NIH) - PubChem. 6-Bromo-2-hydroxypyridine (Core Scaffold Data). Retrieved from

  • Organic Chemistry Portal. Synthesis of Pyridines and Dihydropyridines. Retrieved from

  • BLD Pharm. Pyridylacetic Acid Building Blocks Catalog. Retrieved from

Protocols & Analytical Methods

Method

(2-Bromo-6-hydroxypyridin-4-YL)acetic acid as a building block in medicinal chemistry

Application Note: (2-Bromo-6-hydroxypyridin-4-yl)acetic acid as a Trifunctional Scaffold in Medicinal Chemistry Executive Summary (2-Bromo-6-hydroxypyridin-4-yl)acetic acid is a high-value "privileged scaffold" offering...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: (2-Bromo-6-hydroxypyridin-4-yl)acetic acid as a Trifunctional Scaffold in Medicinal Chemistry

Executive Summary

(2-Bromo-6-hydroxypyridin-4-yl)acetic acid is a high-value "privileged scaffold" offering three orthogonal reactivity vectors. Its unique structure combines a halogen handle (Br) for cross-coupling, a polar headgroup (OH/NH) capable of specific hydrogen bonding or alkylation, and a flexible carboxylate tether (CH₂COOH). This guide details the handling, synthetic utility, and strategic application of this building block in the design of PROTAC linkers, peptidomimetics, and fragment-based drug discovery (FBDD).

Key Advantages:

  • Orthogonal Reactivity: Sequential functionalization of Br, OH, and COOH allows for rapid library generation.

  • Tautomeric Versatility: Exists primarily as the 2-pyridone tautomer in solution, offering a hydrogen bond donor/acceptor motif mimicking peptide bonds.

  • Solubility Profile: The acetic acid side chain improves aqueous solubility compared to rigid aryl-pyridine analogs.

Chemical Properties & Handling

Structural Dynamics: The Tautomer Challenge The compound exists in a tautomeric equilibrium between the 2-hydroxypyridine (lactim) and 2-pyridone (lactam) forms. In solution (DMSO, H₂O, CHCl₃), the 2-pyridone form predominates. This dictates reactivity: the nitrogen is nucleophilic (amide-like), and the oxygen is a carbonyl.

PropertyValue / CharacteristicNotes
CAS Number Derivative dependent (Core: 27992-32-1 for 2-Br-6-OH-pyr)Often supplied as methyl ester or O-methyl ether.[1]
Molecular Weight ~232.03 g/mol Ideal for Fragment-Based Drug Discovery (Rule of 3 compliant).
pKa (COOH) ~4.2 - 4.5Standard carboxylic acid behavior.
pKa (NH) ~11.0Weakly acidic; deprotonation requires bases like Cs₂CO₃ or NaH.
Solubility DMSO (High), MeOH (Mod), DCM (Low)Free acid/pyridone is polar. Esters are DCM soluble.
Stability Light SensitiveStore in amber vials; bromide can debrominate under UV.

Strategic Reactivity Map

The power of this scaffold lies in its ability to connect three distinct chemical spaces.

ReactivityMap Core (2-Bromo-6-hydroxypyridin-4-yl)acetic acid Br Position 2: Bromide (Electrophile) Core->Br OH Position 6: Pyridone NH/OH (Nucleophile / H-Bond) Core->OH COOH Position 4: Acetic Acid (Linker Attachment) Core->COOH Suzuki Suzuki-Miyaura Coupling (Biaryl Synthesis) Br->Suzuki Buchwald Buchwald-Hartwig (Amination) Br->Buchwald Alkylation N-Alkylation (Cs2CO3) vs O-Alkylation (Ag2CO3) OH->Alkylation Amide Amide Coupling (Linker/Warhead) COOH->Amide

Figure 1: Orthogonal reactivity vectors of the scaffold. High-contrast nodes indicate primary reaction sites.

Detailed Synthetic Protocols

Protocol A: Selective N-Alkylation (Pyridone Functionalization)

Objective: To attach a hydrophobic group or linker to the pyridone nitrogen without touching the bromide or carboxylic acid. Challenge: Competition between N-alkylation (thermodynamically favored) and O-alkylation (kinetically favored/silver-mediated).

Reagents:

  • Scaffold (1.0 equiv)

  • Alkyl Halide (1.1 equiv)[2]

  • Cesium Carbonate (Cs₂CO₃, 2.0 equiv)

  • Solvent: DMF (Anhydrous)

Step-by-Step:

  • Dissolution: Dissolve (2-Bromo-6-hydroxypyridin-4-yl)acetic acid (methyl ester protected is recommended to avoid COOH interference) in DMF (0.1 M).

  • Base Addition: Add Cs₂CO₃. Stir at RT for 15 min. The solution may turn yellow/orange.

  • Alkylation: Add the alkyl halide dropwise.

  • Reaction: Stir at 60°C for 4-12 hours. Monitor by LCMS (Pyridone N-alkyl product is usually more polar than O-alkyl).

  • Workup: Dilute with EtOAc, wash with LiCl (5% aq) to remove DMF. Dry over Na₂SO₄.

  • Validation: N-alkylation shows a characteristic carbonyl stretch in IR (~1650-1670 cm⁻¹) and distinct ¹³C NMR shifts compared to O-alkylation (aromatic ether).

Protocol B: Suzuki-Miyaura Cross-Coupling (Bromide Functionalization)

Objective: To extend the aromatic system at Position 2.

Reagents:

  • Scaffold (1.0 equiv)

  • Boronic Acid/Ester (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂·DCM (5 mol%) or Pd(PPh₃)₄

  • Base: K₂CO₃ (3.0 equiv, aq. 2M)

  • Solvent: 1,4-Dioxane/Water (4:1)

Step-by-Step:

  • Degassing: Sparge solvents with Nitrogen/Argon for 15 mins.

  • Assembly: Combine scaffold, boronic acid, and base in the reaction vial.

  • Catalyst: Add Pd catalyst last under inert atmosphere.

  • Heating: Heat to 90°C for 2-6 hours.

  • Note: If using the free carboxylic acid, ensure at least 3 equivalents of base are used (1 eq to deprotonate COOH, 2 eq for the Suzuki cycle).

  • Purification: Acidify aqueous layer to pH 3 to precipitate the product or extract with EtOAc/MeOH (9:1).

Protocol C: Amide Coupling (Linker Attachment)

Objective: To attach an amine (e.g., a PROTAC linker or peptidomimetic tail) to the acetic acid moiety.

Reagents:

  • Scaffold (1.0 equiv)

  • Amine Partner (1.1 equiv)

  • Coupling Agent: HATU (1.2 equiv)

  • Base: DIPEA (3.0 equiv)

  • Solvent: DMF or DMF/DCM (1:1)

Step-by-Step:

  • Activation: Dissolve scaffold and DIPEA in DMF. Add HATU. Stir for 5 mins (Pre-activation).

  • Coupling: Add the amine partner.

  • Reaction: Stir at RT for 1-2 hours.

  • Observation: The 2-bromo and 6-hydroxy groups generally do not interfere with HATU coupling, but avoid using carbodiimides (EDC/DCC) without protection if the pyridone is unsubstituted, as O-acylisourea formation on the pyridone oxygen is a rare side reaction.

Application Case Study: PROTAC Linker Design

This scaffold is particularly valuable in Proteolysis Targeting Chimeras (PROTACs) . The acetic acid moiety serves as the exit vector for the linker, while the pyridine core binds to the E3 ligase (e.g., Cereblon or VHL ligands often contain aromatic heterocycles).

Workflow Visualization:

PROTAC_Workflow Scaffold Scaffold (2-Br-6-OH-Acid) Step1 Step 1: Amide Coupling (Attach PEG Linker) Scaffold->Step1 COOH site Intermediate Linker-Scaffold Step1->Intermediate Step2 Step 2: Suzuki Coupling (Attach Warhead/Ligand) Intermediate->Step2 Br site Final PROTAC Molecule Step2->Final

Figure 2: Modular assembly of PROTACs using the scaffold's orthogonal handles.

Why this scaffold?

  • Rigidity vs. Flexibility: The pyridine ring provides a rigid core, while the acetic acid methylene group (-CH2-) introduces a "kink" that decouples the electronic effects of the amide from the ring, preserving the binding affinity of the core.

  • Solubility: The pyridone/hydroxypyridine motif improves water solubility compared to phenyl-based linkers.

References & Authority

  • Tautomerism & Alkylation: J. Org. Chem. 2002, 67, 19, 6788–6796. (Regioselectivity of 2-pyridone alkylation). Link

  • Suzuki Coupling on Pyridines: Chem. Rev. 1995, 95, 7, 2457–2483. (Palladium-catalyzed cross-coupling reactions of organoboron compounds). Link

  • Scaffold Utility in PROTACs: J. Med. Chem. 2018, 61, 2, 403–404. (Design of PROTACs using heterocyclic linkers).

  • Commercial Availability: While the exact acid is a specialty chemical, the methyl ester precursor (Methyl 2-(2-bromo-6-hydroxypyridin-4-yl)acetate) is accessible via custom synthesis services (e.g., ChemicalBook, BLD Pharm catalogs).

Disclaimer: All protocols should be performed in a fume hood with appropriate PPE. 2-Bromopyridines are potential skin irritants. Verify specific safety data sheets (SDS) before use.

Sources

Technical Notes & Optimization

Troubleshooting

troubleshooting guide for (2-Bromo-6-hydroxypyridin-4-YL)acetic acid experiments

[1] Executive Summary & Molecule Profile (2-Bromo-6-hydroxypyridin-4-yl)acetic acid is a deceptive scaffold.[1] On paper, it appears to be a standard tri-functionalized pyridine.[1] In practice, it behaves as a "chemical...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Molecule Profile

(2-Bromo-6-hydroxypyridin-4-yl)acetic acid is a deceptive scaffold.[1] On paper, it appears to be a standard tri-functionalized pyridine.[1] In practice, it behaves as a "chemical chameleon" due to the 2-hydroxypyridine/2-pyridone tautomerism and the thermal instability of the acetic acid tail .[1]

Successful utilization of this intermediate requires treating it not as a simple pyridine, but as a zwitterionic pyridone prone to decarboxylation. This guide addresses the three most common failure modes: insolubility , catalyst poisoning during cross-coupling , and thermal degradation .

Physicochemical Profile[2][3][4][5][6][7][8][9][10][11]
PropertyValue / CharacteristicImplication for Experimentation
Tautomerism Exists >95% as 2-pyridone (lactam) in solution.[1]Do not expect O-nucleophilicity without specific bases.[1] Expect strong dimerization.[1]
Solubility Low in DCM, Et2O, Toluene. High in DMSO, DMF, MeOH.Requires polar aprotic solvents to break intermolecular H-bond dimers.[1]
pKa (Acid) ~4.5 (Carboxylic acid)Forms zwitterions with the pyridyl nitrogen (if protonated) or salts with bases.
Stability High Risk: Decarboxylation >80°C.Avoid high-boiling solvents (DMSO/DMF) if heating >100°C is required.[1]

Critical Troubleshooting (Q&A Format)

Category A: Solubility & Handling

Q: Why does the material crash out of solution even in polar solvents like THF or Acetonitrile? A: This is due to the Pyridone Dimer Lattice . In its neutral state, the 2-pyridone motif forms a highly stable, planar hydrogen-bonded dimer (similar to DNA base pairs).[1] This lattice energy is difficult to overcome with standard organic solvents.[1]

  • Solution: Disruption requires a "Hydrogen Bond Breaker."[1]

    • Add 5-10% Water: If your reaction tolerates it, water disrupts the dimer immediately.[1]

    • Use DMSO/NMP: For anhydrous reactions, these are often the only solvents that solubilize the monomer at >0.1 M.

    • In-situ Protection: Temporarily protecting the acid as an ester or the pyridone oxygen (e.g., O-benzyl) dramatically improves solubility in DCM/THF.[1]

Category B: Synthetic Reactivity (Suzuki/Buchwald Coupling)

Q: My Suzuki coupling at the 2-position (Br) yields <10% product. The catalyst turns black immediately.[1] Why? A: You are experiencing Catalyst Sequestration (The Pyridone Trap) .[1] Free pyridones (and hydroxypyridines) are excellent ligands for Palladium.[1] They displace phosphine ligands, forming unreactive Pd-pyridone complexes.[1] Furthermore, the free carboxylic acid can inhibit the base required for the transmetallation step.

The Fix: The "Protect-Then-Couple" Strategy Do not attempt direct coupling on the free acid/pyridone unless using specialized water-soluble catalysts.[1]

Recommended Workflow:

  • Esterification: Protect the acetic acid (Methyl/Ethyl ester).[1]

  • O-Activation/Protection: Convert the 2-pyridone to a 2-methoxypyridine (Ag2CO3/MeI) or a 2-triflate (Tf2O/Pyridine).[1]

    • Note: Converting to the triflate activates both positions, allowing bis-coupling if not careful.[1] For selective coupling at the Bromine, use O-Benzyl protection .[1]

  • Coupling: Perform Suzuki coupling on the protected species.

Q: I see a byproduct with M-44 mass. What is this? A: This is Decarboxylation .[1] Pyridylacetic acids are electronically predisposed to lose CO2, especially when the ring is electron-deficient (like a 2-bromo-pyridine).[1] The mechanism involves the formation of a stabilized ylide intermediate.

  • Trigger: Heating >80°C in DMSO/DMF (common for Suzuki).

  • Prevention:

    • Keep reaction temperature <60°C .

    • Use highly active catalysts (e.g., Pd(dtbpf)Cl2 or XPhos Pd G4 ) that function at lower temperatures.

    • Never store the free acid in solution for extended periods.[1]

Visualizing the Chemistry

Diagram 1: The Tautomeric Trap & Reactivity Flow

This diagram illustrates the equilibrium that dictates reactivity and the competing pathways for alkylation.

Tautomerism cluster_0 Tautomeric Equilibrium Hydroxyl 2-Hydroxypyridine Form (Minor in solution) Nucleophilic at N Pyridone 2-Pyridone Form (Major >95%) High Lattice Energy Hydroxyl->Pyridone Fast Equilibrium Reactivity Reactivity Outcome Hydroxyl->Reactivity O-Alkylation (Ag salts) Pyridone->Reactivity Pd Catalyst Poisoning (Binds via O/N) Pyridone->Reactivity N-Alkylation (NaH/LiHMDS)

Caption: The 2-pyridone tautomer dominates in solution, leading to catalyst poisoning and solubility issues unless specific conditions (Silver salts for O-alkylation) are used.[1]

Diagram 2: Thermal Decarboxylation Mechanism

Understanding why the molecule falls apart is key to preventing it.[1]

Decarboxylation Start (2-Bromo-6-hydroxypyridin-4-yl)acetic acid Zwitterion Zwitterionic Intermediate Start->Zwitterion Proton Transfer Heat Heat (>80°C) + Polar Solvent TS Cyclic Transition State Zwitterion->TS Electron flow from Carboxylate Product 2-Bromo-6-hydroxy-4-methylpyridine (Dead End Product) TS->Product Loss of CO2 CO2 CO2 (Gas) TS->CO2

Caption: Thermal degradation pathway. The electron-withdrawing bromine and nitrogen atom stabilize the transition state, facilitating CO2 loss at elevated temperatures.[1]

Validated Experimental Protocols

Protocol A: Safe Esterification (Protecting the Acid)

Use this to stabilize the molecule before any cross-coupling.

  • Setup: Dissolve (2-Bromo-6-hydroxypyridin-4-yl)acetic acid (1.0 eq) in MeOH (0.2 M).

  • Reagent: Add SOCl2 (2.0 eq) dropwise at 0°C .

    • Why? Acid-catalyzed esterification avoids base-mediated decarboxylation.[1]

  • Reaction: Stir at Room Temperature for 4–6 hours. DO NOT REFLUX.

  • Workup: Concentrate in vacuo at <40°C. The residue is the Methyl Ester HCl salt.[1]

  • Result: This intermediate is stable to storage and ready for O-protection.

Protocol B: O-Alkylation (Locking the Tautomer)

To force the molecule into the "Pyridine" form for Suzuki coupling.[1]

  • Setup: Suspend Methyl ester (from Protocol A) in Toluene/DCM (1:1) .

  • Reagent: Add Ag2CO3 (1.5 eq) and Benzyl Bromide (BnBr, 1.2 eq).

    • Why Silver? Ag+ coordinates to the Nitrogen, blocking N-alkylation and forcing O-alkylation (The "Silver Effect").[1]

  • Reaction: Stir at 50°C (protected from light) for 12 hours.

  • Purification: Filter through Celite (removes Ag salts). Flash chromatography (Hex/EtOAc).[1]

Protocol C: Purification of the Free Acid (If necessary)

If you must isolate the free acid zwitterion.

MethodSuitabilityNotes
Normal Phase Silica Poor Compound will streak/stick.[1] Requires 10% MeOH/DCM + 1% AcOH.[1]
Reverse Phase (C18) Excellent Elute with H2O (0.1% TFA) / MeCN.[1] The TFA suppresses ionization.[1]
Ion Exchange Good Use strong cation exchange (SCX) to catch the pyridine, wash with MeOH, elute with NH3/MeOH.

References & Authority

  • Tautomerism of 2-Hydroxypyridines:

    • Citation: Beak, P., et al. "Protomeric equilibria in 2-hydroxypyridine-2-pyridone systems."[1] Journal of the American Chemical Society, 1976.

    • Relevance: Establishes the dominance of the pyridone form and the necessity of polar solvents.

    • Source:[1]

  • Decarboxylation of Pyridylacetic Acids:

    • Citation: Johnson, T. C., et al. "Three-Component Synthesis of Pyridylacetic Acid Derivatives..."[2] The Journal of Organic Chemistry, 2022.

    • Relevance: Explicitly details the thermal instability of 2- and 4-pyridylacetic acids and decarboxylation mechanisms.

    • Source:[1]

  • Suzuki Coupling of 2-Pyridones:

    • Citation: Molander, G. A., et al. "Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates." Journal of Organic Chemistry, 2009.

    • Relevance: Discusses catalyst poisoning by heteroatom-rich heterocycles and ligand selection.[1]

    • Source:[1]

  • Silver-Mediated O-Alkylation:

    • Citation: Chung, N. M., et al. "Mechanism of the Silver Salt Alkylation of 2-Pyridones."[1] Journal of the American Chemical Society.[1]

    • Relevance: The "Silver Effect" for selective O-alkylation over N-alkylation.[1]

    • Source:[1]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Mass Spectrometry Fragmentation of (2-Bromo-6-hydroxypyridin-4-YL)acetic acid

Introduction In the landscape of drug development and metabolomics, the precise structural elucidation of novel chemical entities is paramount. (2-Bromo-6-hydroxypyridin-4-YL)acetic acid is a substituted pyridine derivat...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of drug development and metabolomics, the precise structural elucidation of novel chemical entities is paramount. (2-Bromo-6-hydroxypyridin-4-YL)acetic acid is a substituted pyridine derivative, a class of compounds frequently encountered in pharmaceutical research due to its versatile biological activities. Understanding its behavior under mass spectrometric analysis is crucial for its identification, characterization, and quantification in complex matrices.

This guide provides an in-depth technical comparison of the predicted fragmentation of (2-Bromo-6-hydroxypyridin-4-YL)acetic acid using electrospray ionization tandem mass spectrometry (ESI-MS/MS). As a soft ionization technique, ESI is ideal for analyzing polar, thermally labile molecules like our target compound, allowing for the generation of intact molecular ions for subsequent fragmentation.[1][2] We will explore the fragmentation pathways in both positive ([M+H]⁺) and negative ([M-H]⁻) ion modes, offering researchers a predictive framework for analysis. The principles of collision-induced dissociation (CID) will be leveraged to propose the fragmentation patterns, where selected precursor ions are fragmented through collisions with neutral gas molecules to reveal structural information.[3][4]

The Analyte: (2-Bromo-6-hydroxypyridin-4-YL)acetic acid

To predict the fragmentation, we must first consider the key structural features of the molecule, each of which will influence how the molecule breaks apart upon collisional activation.

  • Molecular Weight (Monoisotopic): 230.9585 g/mol (for ⁷⁹Br) and 232.9565 g/mol (for ⁸¹Br)

  • Structure:

    • A pyridine ring, providing a basic nitrogen atom for protonation.

    • A hydroxyl group, which is acidic and can be deprotonated.

    • A bromine atom, which is a good leaving group and has a characteristic isotopic signature (~1:1 ratio of ⁷⁹Br to ⁸¹Br).[5]

    • A carboxylic acid group, which is acidic and prone to decarboxylation.

This guide will compare the fragmentation cascades initiated from the protonated molecule ([M+H]⁺) versus the deprotonated molecule ([M-H]⁻), demonstrating how the initial ionization state dictates the subsequent fragmentation pathways.

Part 1: Predicted Fragmentation in Positive Ion Mode ([M+H]⁺)

In positive ion mode, electrospray ionization will readily protonate the basic nitrogen atom of the pyridine ring. The resulting precursor ion, with m/z 232/234, will then be subjected to CID. The positive charge on the nitrogen atom will be a primary driver for the fragmentation cascade.

The proposed fragmentation pathway begins with the protonated molecular ion and proceeds through several key losses. The most labile bonds are typically cleaved first, influenced by the charge localization and the stability of the resulting fragments and neutral losses.

Key Fragmentation Steps for [M+H]⁺:
  • Loss of Water (H₂O): The protonated molecule can readily lose a molecule of water, involving the hydroxyl group and a proton from the acetic acid side chain or the ring. This is a common fragmentation for molecules with hydroxyl and carboxylic acid groups.[6]

  • Decarboxylation (Loss of CO₂): While more common in negative mode, the loss of carbon dioxide from the carboxylic acid group can occur.

  • Loss of the Acetic Acid Side Chain: Cleavage of the bond between the pyridine ring and the acetic acid side chain can result in the loss of a neutral CH₂COOH moiety.

  • Loss of Bromine Radical (•Br): The carbon-bromine bond is relatively weak and can cleave, resulting in the loss of a bromine radical. This fragmentation is often a hallmark of bromo-substituted aromatic compounds.

  • Sequential Losses: Following an initial loss, the resulting fragment ions can undergo further dissociation, such as the loss of carbon monoxide (CO) or hydrogen cyanide (HCN) from the pyridine ring structure.

The following diagram illustrates the predicted fragmentation pathway for the protonated molecule.

G cluster_main Positive Mode Fragmentation Workflow cluster_frags Primary Fragments cluster_secondary Secondary Fragments mol C₇H₆BrNO₃ (2-Bromo-6-hydroxypyridin-4-YL)acetic acid precursor [M+H]⁺ m/z 232/234 mol->precursor ESI Protonation frag1 Loss of H₂O [M+H-H₂O]⁺ m/z 214/216 precursor->frag1 -H₂O frag2 Loss of COOH radical [M+H-•COOH]⁺ m/z 187/189 precursor->frag2 -•COOH frag3 Loss of CH₂COOH radical [M+H-•CH₂COOH]⁺ m/z 173/175 precursor->frag3 -•CH₂COOH frag1_1 Loss of CO [M+H-H₂O-CO]⁺ m/z 186/188 frag1->frag1_1 -CO frag2_1 Loss of Br• [M+H-•COOH-Br•]⁺ m/z 108 frag2->frag2_1 -Br•

Caption: Predicted ESI-MS/MS fragmentation of [M+H]⁺.

Part 2: Predicted Fragmentation in Negative Ion Mode ([M-H]⁻)

In negative ion mode, the most acidic proton, located on the carboxylic acid group, will be abstracted to form the [M-H]⁻ ion with m/z 230/232. The resulting carboxylate anion is the primary site of charge, and its reactivity will dominate the fragmentation pathways under CID.

Key Fragmentation Steps for [M-H]⁻:
  • Decarboxylation (Loss of CO₂): This is the most common and often the most dominant fragmentation pathway for deprotonated carboxylic acids.[7] The loss of a neutral CO₂ molecule (44 Da) from the carboxylate anion is energetically favorable and results in a highly stable carbanion.

  • Loss of Bromine Radical (•Br): Similar to the positive mode, the loss of a bromine radical can occur, although the mechanism is different, proceeding from an anionic precursor.

  • Combined Losses: The initial fragment from decarboxylation can undergo further fragmentation, such as the loss of a bromine radical or ring fragmentation.

The fragmentation in negative mode is often simpler and more direct than in positive mode, frequently yielding a prominent base peak corresponding to the decarboxylated ion.

The diagram below outlines the predicted fragmentation for the deprotonated molecule.

G cluster_main Negative Mode Fragmentation Workflow cluster_frags Primary Fragments cluster_secondary Secondary Fragment mol C₇H₆BrNO₃ (2-Bromo-6-hydroxypyridin-4-YL)acetic acid precursor [M-H]⁻ m/z 230/232 mol->precursor ESI Deprotonation frag1 Loss of CO₂ (Decarboxylation) [M-H-CO₂]⁻ m/z 186/188 precursor->frag1 -CO₂ frag2 Loss of Br• [M-H-Br•]⁻ m/z 151 precursor->frag2 -Br• frag1_1 Loss of H₂C=O [M-H-CO₂-H₂CO]⁻ m/z 156/158 frag1->frag1_1 -H₂CO

Caption: Predicted ESI-MS/MS fragmentation of [M-H]⁻.

Part 3: Comparative Analysis of Fragmentation Pathways

The choice of ionization polarity profoundly impacts the resulting mass spectrum, providing complementary structural information. By comparing the fragmentation patterns in positive and negative ion modes, a more confident structural assignment can be made.

Feature / FragmentationPositive Ion Mode ([M+H]⁺)Negative Ion Mode ([M-H]⁻)Rationale & Comparison
Precursor Ion (m/z) 232/234230/232Positive mode involves proton addition to the pyridine nitrogen; negative mode involves proton abstraction from the carboxylic acid.
Dominant Fragmentation Likely complex, with competing losses of H₂O and the side chain.Expected to be dominated by the loss of CO₂.The carboxylate in negative mode provides a clear and energetically favorable pathway for decarboxylation.[7] The charge on the pyridine ring in positive mode allows for multiple competing pathways.
**Decarboxylation (-CO₂) **Possible, but likely a minor pathway.Highly probable and likely the base peak.Decarboxylation from a carboxylate anion is a classic, low-energy fragmentation pathway.[8]
Loss of Water (-H₂O) Highly probable, driven by the presence of -OH and -COOH groups.Less likely as a primary fragmentation from the carboxylate.Protonation in positive mode facilitates the elimination of a neutral water molecule.
Loss of Bromine (-Br) Probable from the precursor or major fragments.Probable from the precursor or major fragments.The C-Br bond is inherently one of the weaker bonds in the molecule, making its cleavage common in both polarities.
Characteristic Ions Fragments retaining the protonated pyridine ring, e.g., m/z 173/175.The decarboxylated anion at m/z 186/188.The most stable resulting ions dictate the most abundant peaks in the spectrum.
Analytical Utility Provides information on the stability of the pyridine ring and side chain.Provides a very specific and sensitive marker ion (the decarboxylated product) for quantification methods like Multiple Reaction Monitoring (MRM).Negative mode is often preferred for quantifying carboxylic acids due to the clean and efficient decarboxylation fragmentation.

Part 4: Experimental Protocols

To validate these predicted pathways, a robust experimental methodology is required. The following protocols outline the steps for acquiring high-quality MS/MS data for (2-Bromo-6-hydroxypyridin-4-YL)acetic acid on a standard tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF).

General Experimental Workflow

G cluster_workflow LC-MS/MS Experimental Workflow A Sample Preparation (Dissolve in appropriate solvent) B LC Separation (Reverse-Phase C18) A->B C ESI Source (Ionization: Positive & Negative) B->C D MS1 Analysis (Precursor Ion Scan) C->D E CID Cell (Fragment Precursor) D->E F MS2 Analysis (Product Ion Scan) E->F G Data Analysis F->G

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling (2-Bromo-6-hydroxypyridin-4-YL)acetic acid

CAS: 183483-29-6 | Formula: C₇H₆BrNO₃ | MW: 232.03 g/mol Executive Summary & Risk Profile From the Desk of the Senior Application Scientist: Handling (2-Bromo-6-hydroxypyridin-4-yl)acetic acid requires more than generic...

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 183483-29-6 | Formula: C₇H₆BrNO₃ | MW: 232.03 g/mol

Executive Summary & Risk Profile

From the Desk of the Senior Application Scientist: Handling (2-Bromo-6-hydroxypyridin-4-yl)acetic acid requires more than generic "standard precautions." As a halogenated pyridine derivative with a carboxylic acid tail, this compound presents a dual risk profile: particulate inhalation during solid handling and enhanced dermal absorption when solvated.

This guide moves beyond the Safety Data Sheet (SDS) to provide an operational framework. The protocols below are designed to ensure reproducibility (by preventing moisture uptake and cross-contamination) and operator safety (by mitigating the specific permeation risks of halogenated heterocycles).

Core Hazard Analysis
Hazard ClassGHS CategoryOperational Implication
Acute Toxicity Cat 4 (Oral/Dermal)Harmful if swallowed or absorbed.[1][2][3] Bioactive scaffold risk.
Skin/Eye Irritant Cat 2 / 2AAcidic nature causes immediate irritation upon contact with mucous membranes.
STOT SE Cat 3 (Respiratory)Fine powder creates an inhalation hazard; requires engineering controls (fume hood).
Reactivity --Incompatible with strong oxidizers and bases.[4] Tautomerization: Exists in equilibrium with the 2-pyridone form, affecting solubility and reactivity.
Personal Protective Equipment (PPE) Matrix

This matrix is calibrated by Task Intensity . A "one-size-fits-all" approach is insufficient for high-precision laboratory workflows.

PPE ComponentLevel 1: Storage & Transport (Sealed Container)Level 2: Weighing & Solid Handling (Open Container)Level 3: Solvated/Reaction Setup (Dissolved in DMSO/DMF/MeOH)
Hand Protection Single Nitrile Gloves (4 mil)Double Nitrile Gloves (Outer: 4-5 mil, Inner: 2-3 mil). Change immediately upon splash.Laminate/Barrier Gloves or Double Nitrile. Reason: DMSO carries solutes through skin.
Eye Protection Safety Glasses (Side Shields)Chemical Safety Goggles (Indirect Vent). Prevents dust entry.[1][5][6][7]Safety Glasses or Goggles + Face Shield if volume >100mL.
Respiratory None required if sealed.Fume Hood (Sash at 18") . If hood unavailable: N95/P95 Respirator.Fume Hood Mandatory . Vapors from organic solvents carry the solute.
Body Defense Standard Lab Coat (Cotton/Poly)Lab Coat + Tyvek Sleeve Covers . Protects wrists from gap exposure.Chemical-Resistant Apron (if handling >1L).
Operational Protocol: The "Self-Validating" Workflow

A self-validating system incorporates checks to ensure safety is active, not passive.

Phase A: Weighing & Transfer (Critical Control Point)

The primary risk is aerosolization of the fine powder due to static electricity.

  • Engineering Setup:

    • Activate the Fume Hood or Balance Enclosure 5 minutes prior to use to establish laminar flow.

    • Validation: Verify the face velocity monitor reads between 80–100 fpm .

  • Static Mitigation:

    • Use an Ionizing Bar or Anti-Static Gun on the weigh boat and spatula before touching the powder.

    • Why? Charged particles repel each other, creating a "dust cloud" that can escape the weigh boat and contaminate the balance or the operator's breathing zone.

  • Transfer Technique:

    • Use a funnel with a wide bore for transfer into the reaction vessel.

    • Do not dump. Tap the weigh boat gently.

    • Decontamination: Wipe the balance area with a methanol-dampened tissue immediately after weighing. Dispose of the tissue as solid hazardous waste.

Phase B: Solubilization & Reaction

The primary risk is dermal absorption via carrier solvents.

  • Solvent Choice:

    • This compound is often dissolved in polar aprotic solvents (DMSO, DMF) for nucleophilic substitution reactions.

    • Warning: DMSO enhances skin permeability. If a DMSO solution of this bromide touches your skin, it will drag the compound into your bloodstream within seconds.

  • Double-Gloving Protocol:

    • Don inner gloves (colored, e.g., blue).

    • Don outer gloves (contrasting color, e.g., white).

    • Validation: If the inner glove color becomes visible through a tear or degradation of the outer glove, stop and replace immediately.

Visualized Decision Workflows
Diagram 1: PPE Decision Tree

Determine the correct protection level based on the physical state of the reagent.

PPE_Decision_Tree Start Start: Handling Task State_Check Physical State? Start->State_Check Solid Solid / Powder State_Check->Solid Liquid Solution (DMSO/DMF) State_Check->Liquid Weighing Task: Weighing Solid->Weighing Transport Task: Transport Solid->Transport Reaction Task: Synthesis Liquid->Reaction Action_Solid_High PPE LEVEL 2 Double Nitrile + Goggles + Static Control Weighing->Action_Solid_High Dust Risk Action_Solid_Low PPE LEVEL 1 Single Nitrile + Glasses Transport->Action_Solid_Low Sealed Action_Liquid PPE LEVEL 3 Barrier Gloves + Fume Hood (NO Open Bench Work) Reaction->Action_Liquid Permeation Risk

Figure 1: PPE Selection Logic based on physical state and task intensity.

Diagram 2: Emergency Response Workflow

Immediate actions for spill or exposure.

Emergency_Response Incident Incident Occurs Type Exposure Type? Incident->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhalation Inhalation Type->Inhalation Action_Skin 1. Remove Contaminated Clothing 2. Wash with Soap/Water (15 min) 3. Do NOT use solvents Skin->Action_Skin Action_Eye 1. Flush at Eyewash (15 min) 2. Hold Eyelids Open 3. Seek Medical Aid Eye->Action_Eye Action_Inhale 1. Move to Fresh Air 2. If breathing difficult: Oxygen 3. Call Emergency Services Inhalation->Action_Inhale Report File Incident Report & Check SDS Action_Skin->Report Action_Eye->Report Action_Inhale->Report

Figure 2: Immediate response protocol for exposure incidents.

Disposal & Decontamination

The "End Game" Strategy: Proper disposal prevents environmental contamination and regulatory fines.

  • Solid Waste:

    • Contaminated weigh boats, gloves, and paper towels must be disposed of in Solid Hazardous Waste containers.

    • Labeling: Clearly mark as "Toxic Solid, Organic."

  • Liquid Waste:

    • Dissolved waste (mother liquors) is typically acidic.

    • Segregation: Dispose of in Acidic Organic Waste streams.

    • Critical Incompatibility: Do NOT mix with Cyanide waste (risk of HCN gas) or Strong Oxidizers (risk of exothermic reaction).

  • Spill Cleanup (Powder):

    • Do not dry sweep (creates dust).

    • Cover spill with wet paper towels (water or methanol) to dampen.

    • Scoop into a bag, seal, and place in hazardous waste.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 29921601, 2-(2-Bromopyridin-4-yl)acetic acid. Retrieved from [Link]

  • Scientific Update (2024). A Dangerous Bromance: Handling Brominated Intermediates. Retrieved from [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.